N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S3/c15-19(16,11-4-5-11)14-8-7-10-3-6-13(18-10)12-2-1-9-17-12/h1-3,6,9,11,14H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIRJHZJYLTRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Coupling Conditions
Key parameters influencing yield and regioselectivity include:
| Parameter | Optimal Value | Effect on Yield | Source |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | 78–82% | |
| Solvent | Tetrahydrofuran (THF) | Maximizes solubility | |
| Temperature | 80°C, 12 h | Prevents side reactions | |
| Base | K₂CO₃ | Neutralizes HBr |
Post-coupling purification involves column chromatography (silica gel, hexane:ethyl acetate 9:1) to isolate the 2,2'-bithiophene product.
| Reagent | Equivalents | Time | Yield | Source |
|---|---|---|---|---|
| Methanesulfonyl chloride | 1.2 | 2 h | 89% | |
| NaN₃ | 3.0 | 24 h | 76% | |
| Reduction (PPh₃/H₂O) | - | 6 h | 92% |
Cyclopropane Ring Formation
Cyclopropanation employs two primary strategies:
Dibromoethane Alkylation
Reaction of 2-(2,2'-bithiophen-5-yl)ethylamine with 1,2-dibromoethane under phase-transfer conditions:
Transition Metal-Catalyzed Methods
Copper-bisoxazoline complexes enable enantioselective cyclopropanation, though stereochemistry is irrelevant for this target:
Sulfonamide Coupling
The final step couples cyclopropanesulfonyl chloride with the bithiophene-ethylamine derivative:
Reaction Conditions
| Parameter | Value | Impact | Source |
|---|---|---|---|
| Solvent | Dichloromethane (DCM) | Low polarity | |
| Base | Triethylamine (TEA) | Scavenges HCl | |
| Molar Ratio | 1:1.05 (Amine:SCl) | Prevents di-sulfonation | |
| Temperature | 0°C → RT, 6 h | Controlled exotherm |
Post-reaction workup includes washing with 5% HCl (removes excess amine) and brine (removes polar impurities), followed by recrystallization from ethanol/water (3:1).
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) necessitates modifications:
-
Continuous Flow Reactors : Reduce reaction times for cyclopropanation from 12 h to 2 h
-
Crystallization-Induced Dynamic Resolution : Enhances purity to >99.5% without chromatography
-
Waste Minimization : Recycling THF via distillation (85% recovery)
Analytical Characterization
Critical spectroscopic data for intermediates and final product:
Yield Optimization Strategies
Comparative analysis of cyclopropanation methods:
| Method | Catalyst | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Dibromoethane alkylation | None | 68 | 95 | 12.40 |
| Copper catalysis | Cu(MeCN)₄PF₆ | 85 | 98 | 18.75 |
| Phase-transfer | TBAB | 72 | 97 | 14.20 |
Economic modeling shows the dibromoethane method remains preferable for non-chiral applications despite lower yield.
Emerging Methodologies
Recent advances with potential industrial applicability:
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanesulfonamide has several scientific research applications:
Organic Electronics: The bithiophene moiety makes it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The sulfonamide group is known for its antibacterial properties, making this compound a potential candidate for drug development.
Material Science: Its unique structural properties can be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, while the bithiophene moiety can interact with electronic pathways in organic electronic devices.
Comparison with Similar Compounds
Table 1: Key Bithiophene Derivatives and Their Properties
Key Observations :
- Electronic Effects : The cyclopropanesulfonamide group in the target compound introduces stronger electron-withdrawing character compared to acetyl (Compound 5) or formyl (Compound 6) substituents. This may enhance stability in biological environments .
- Bioactivity Potential: Natural bithiophenes like Compounds 2, 4, and 14 from E. grijisii exhibit anti-inflammatory activity by inhibiting nitrite production in RAW 264.7 cells .
- Steric Considerations : The cyclopropane ring imposes steric hindrance, which may reduce rotational freedom compared to linear substituents (e.g., butynyl groups in Compound 1). This could affect binding affinity in biological targets.
Sulfonamide-Containing Analogues
Table 2: Sulfonamide Derivatives with Bithiophene Moieties
Key Observations :
- Aromatic vs. Aliphatic Sulfonamides : The target compound’s cyclopropane sulfonamide is aliphatic, whereas the difluorophenyl derivative (CAS 2640881-11-2) features an aromatic sulfonamide. Aromatic sulfonamides often exhibit stronger π-π interactions in biological systems but may face metabolic instability .
- Synthetic Accessibility : The synthesis of the target compound likely follows routes similar to ’s procedure for furan sulfonamides, involving chlorosulfonation and nucleophilic substitution .
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclopropanesulfonamide is a compound of growing interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Structural Overview
The compound features a cyclopropanesulfonamide core linked to a bithiophene moiety, which is known for its electronic properties and ability to interact with various biological targets. The presence of the bithiophene unit enhances the compound's potential as a drug candidate by influencing its solubility and bioactivity.
The biological activity of this compound primarily arises from its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases, which play a crucial role in various physiological processes. This inhibition can lead to altered acid-base balance in tissues and may have implications in treating conditions like glaucoma and edema.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. The bithiophene structure may facilitate interactions with DNA or other cellular components, leading to cell cycle arrest and programmed cell death.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound's lipophilicity, attributed to the bithiophene moiety, suggests good absorption characteristics when administered orally.
- Distribution : Its distribution in biological systems may be influenced by protein binding and tissue permeability, which are critical for achieving effective concentrations at the target site.
- Metabolism : Metabolic pathways involving cytochrome P450 enzymes could play a role in its biotransformation, affecting both efficacy and toxicity profiles.
- Excretion : The compound is likely excreted via renal pathways, necessitating studies on its nephrotoxicity.
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various derivatives of cyclopropanesulfonamides for their anticancer properties. It was found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 |
| Control (Doxorubicin) | 0.5 | MCF-7 |
Enzyme Inhibition Studies
Research has demonstrated that sulfonamide derivatives can inhibit carbonic anhydrases effectively. A study measuring the inhibition constant (Ki) for this compound indicated a Ki value comparable to existing sulfonamide drugs .
| Enzyme | Ki (µM) |
|---|---|
| Carbonic Anhydrase II | 0.8 |
| Carbonic Anhydrase IX | 1.1 |
Q & A
Q. Key Comparisons :
| Compound | Bithiophene Substitution | Charge Mobility (cm²/Vs) | Application |
|---|---|---|---|
| Target | 5-ethyl linker | 0.12 | OLEDs |
| Analog 1 | 5-methoxy | 0.08 | Sensors |
| Analog 2 | 5-fluoro | 0.15 | Photovoltaics |
The ethyl spacer in the target compound balances solubility and crystallinity, critical for solution-processed devices .
What are the stability challenges under ambient or physiological conditions?
Degradation Pathways : Photooxidation of the bithiophene core occurs under UV light (λ > 300 nm), forming sulfone byproducts. Accelerated stability studies (40°C/75% RH) guide formulation with antioxidants (e.g., BHT) .
In Vivo Stability : Plasma esterases cleave the sulfonamide in <2 hours. Prodrug strategies (e.g., acetylating the hydroxyethyl group) extend half-life to >6 hours .
How can researchers validate hypothesized biological targets using this compound?
Basic Screening : High-Content Screening (HCS) with fluorescent probes identifies kinase inhibition. SPR (Biacore) measures binding kinetics (kon/koff) .
Advanced Validation : CRISPR-Cas9 knockout of putative targets (e.g., FABP4) confirms mechanism. PET imaging with ¹⁸F-labeled analogs visualizes tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
